molecular formula C16H24N6O2 B10998165 N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10998165
M. Wt: 332.40 g/mol
InChI Key: YCKNTHBXSTVYTJ-UHFFFAOYSA-N
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Description

N-[2-(Cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a pyrimidin-2-yl group at the 4-position and a carboxamide-linked ethyl moiety bearing a cyclopentylamino group.

Properties

Molecular Formula

C16H24N6O2

Molecular Weight

332.40 g/mol

IUPAC Name

N-[2-(cyclopentylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C16H24N6O2/c23-14(20-13-4-1-2-5-13)12-19-16(24)22-10-8-21(9-11-22)15-17-6-3-7-18-15/h3,6-7,13H,1-2,4-5,8-12H2,(H,19,24)(H,20,23)

InChI Key

YCKNTHBXSTVYTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Stepwise Coupling of Modular Components

This method involves sequential assembly of the piperazine-pyrimidine core followed by side-chain functionalization.

Formation of 4-(Pyrimidin-2-Yl)Piperazine-1-Carboxylic Acid

The piperazine-pyrimidine scaffold is synthesized via nucleophilic aromatic substitution (SNAr). Pyrimidine-2-yl derivatives react with piperazine under basic conditions (e.g., K2CO3 in DMF) to yield 4-(pyrimidin-2-yl)piperazine.

Example Protocol

  • Reactants : Pyrimidine-2-chloride (1.0 eq), piperazine (1.2 eq)

  • Conditions : DMF, 80°C, 12 h

  • Yield : 78–85%

Carboxamide Formation via Active Ester Intermediates

The carboxylic acid intermediate is activated using coupling agents (e.g., HATU, EDCI) and reacted with 2-(cyclopentylamino)acetamide.

Key Steps

  • Activation : 4-(Pyrimidin-2-yl)piperazine-1-carboxylic acid + HATU (1.1 eq), DIPEA (3.0 eq) in DMF.

  • Coupling : Addition of 2-(cyclopentylamino)acetamide (1.0 eq), stirred at 20°C for 24 h.

  • Isolation : Precipitation with ice-water, purification via silica chromatography (EtOAc/hexanes).

  • Yield : 65–72%

One-Pot Tandem Synthesis

Recent advancements prioritize streamlined protocols to reduce purification steps.

Simultaneous Cyclization and Coupling

A patented method (EP2638030B1) employs a tandem SNAr and carboxamidation sequence:

  • Reactants :

    • Pyrimidine-2-chloride (1.0 eq)

    • Piperazine-1-carboxylic acid tert-butyl ester (1.1 eq)

    • 2-Bromo-N-cyclopentylacetamide (1.0 eq)

  • Conditions : Pd(OAc)₂ (0.05 eq), BINAP (0.1 eq), Cs₂CO₃ (2.0 eq) in toluene at 100°C.

  • Yield : 58% after deprotection (TFA).

Advantages : Reduced reaction time (8–10 h) and higher atom economy.

Solid-Phase Synthesis for High-Throughput Production

This approach immobilizes the piperazine core on resin, enabling iterative functionalization.

Resin-Bound Piperazine Derivatization

  • Resin : Wang resin functionalized with piperazine.

  • Steps :

    • Pyrimidine coupling via SNAr (DMF, DIEA, 50°C).

    • On-resin carboxamidation with bromoacetylcyclopentylamine.

  • Cleavage : TFA/DCM (95:5), yielding pure product after lyophilization.

  • Yield : 70–75%.

Optimization Strategies

Catalytic Enhancements

  • Palladium Catalysis : Pd(OAc)₂/BINAP systems improve coupling efficiency in one-pot methods (yield increase: 15–20%).

  • Microwave Assistance : Reduces reaction time for SNAr steps (2 h vs. 12 h).

Solvent and Base Selection

  • Optimal Solvents : DMF > DMSO > THF for polar intermediates.

  • Base Impact : DIPEA outperforms Et₃N in carboxamidation (yield: 72% vs. 55%).

Comparative Analysis of Methods

Method Yield Time Complexity Scalability
Stepwise Coupling65–72%24–36 hModerateHigh
One-Pot Tandem Synthesis58%8–10 hLowModerate
Solid-Phase Synthesis70–75%48 hHighLow

Key Findings :

  • Stepwise coupling remains the most scalable for industrial applications.

  • Solid-phase synthesis suits small-scale, high-purity demands.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation during SNAr.

  • Mitigation : Use of bulky bases (e.g., DBU) suppresses side reactions.

Purification Difficulties

  • Issue : Co-elution of intermediates in chromatography.

  • Solution : Gradient crystallization (MeOH/H₂O) enhances purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

Preliminary studies indicate that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. The inhibition of CDKs has significant implications in cancer therapy, as uncontrolled cell cycle progression is a hallmark of cancerous cells. By targeting CDKs, N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide may help in developing treatments for various cancers, potentially offering a new avenue for therapeutic intervention.

Potential Antitumor Activity

The structural characteristics of the compound suggest that it may exhibit antitumor activity. Compounds with similar structural features have been documented to possess various pharmacological activities, including antitumor effects. The presence of the piperazine and pyrimidine rings enhances the likelihood of interaction with biological targets involved in tumor growth and proliferation.

Multi-Step Organic Reactions

The synthesis of this compound typically involves multi-step organic reactions. This complexity allows for modifications and substitutions that can lead to the generation of diverse derivatives with potentially enhanced biological activities. The versatility in synthetic pathways underscores its importance as a scaffold for developing new compounds.

Structural Modifications for Drug Development

The functional groups present in this compound allow for various chemical reactions, such as hydrolysis or condensation. This reactivity can be exploited to create analogs with improved pharmacokinetic properties or reduced toxicity profiles, which is crucial in drug development processes.

Comparative Analysis with Related Compounds

To better understand the potential applications and effectiveness of this compound, a comparative analysis with structurally related compounds can provide insights into its unique properties.

Compound NameStructure FeaturesBiological Activity
N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamideSimilar piperazine and pyrimidine structure with cyclohexyl groupPotential CDK inhibitor
4-(pyridin-3-yl)piperazine derivativesContains piperazine and pyridine ringsKnown for various pharmacological activities including antitumor effects
N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-5-yl)piperazineBenzyl substitution instead of cyclopentylExhibits different binding properties due to steric hindrance

Case Studies and Research Findings

Research on compounds similar to this compound has shown promising results in various studies:

Study on CDK Inhibition

A study focusing on CDK inhibitors demonstrated that modifications to the piperazine ring can significantly impact the binding affinity and selectivity towards specific CDK isoforms. This highlights the potential for developing targeted therapies using this compound as a lead structure .

Antitumor Efficacy Evaluation

In vitro evaluations have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. Such findings suggest that further exploration into structure-activity relationships could yield potent antitumor agents based on this scaffold.

Mechanism of Action

The mechanism of action of N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s piperazine-carboxamide-pyrimidine core is shared with several derivatives, but substituent variations significantly alter properties:

Compound Name Key Substituents Molecular Weight Key Structural Differences vs. Target Compound Evidence ID
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide 3-Trifluoromethylphenylamino 409.5 Aromatic vs. aliphatic (cyclopentyl) substituent
N-(4-Chloro-phenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide 4-Chlorophenyl 309.8 Direct aryl substitution vs. ethyl linker with carboxamide
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide 4-Phenylpiperazine 409.5 Bulky phenylpiperazine vs. cyclopentylamino

Key Observations :

  • Aromatic vs.
  • Dihedral Angles : In N-(4-chlorophenyl) analogs (), dihedral angles between aromatic rings (~42–46°) influence molecular planarity and receptor binding. The target compound’s cyclopentyl group may reduce planarity, altering binding pocket interactions.
  • Bulk and Flexibility : The 4-phenylpiperazine substituent () adds steric bulk, which might hinder target engagement compared to the compact cyclopentyl group.

Physical Properties :

  • Melting Points : Fluorophenyl-substituted analogs () exhibit melting points of 189–199°C, suggesting that the cyclopentyl group (less polar) may lower the melting point.
  • Solubility: Cyclohexylamino derivatives () are purified via methanol/DCM, indicating moderate polarity. The cyclopentyl group in the target compound may enhance lipid solubility.

Spectroscopic and Analytical Data

  • NMR : Fluorophenyl analogs () show characteristic downfield shifts for aromatic protons (~7–8 ppm). The cyclopentyl group’s protons would appear as multiplets in the 1–2 ppm range.
  • Mass Spectrometry : Analogs in display EI-MS peaks at m/z 458–538 [M]⁺, consistent with the target compound’s expected molecular ion.

Biological Activity

N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound notable for its potential pharmacological applications, particularly in medicinal chemistry. Its unique molecular structure, which includes a piperazine ring, a pyrimidine moiety, and a cyclopentyl amino group, suggests a diverse range of biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C16_{16}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 332.40 g/mol
  • Structural Features :
    • Piperazine ring
    • Pyrimidine group
    • Cyclopentyl amino group

The structural complexity of this compound allows it to participate in various chemical reactions, enhancing its potential as a drug candidate.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of compounds related to the cyclopropyl carboxamide class, which includes derivatives of piperazine. Research indicates that these compounds exhibit slow-acting asexual stage activity against Plasmodium species, particularly targeting cytochrome b in resistant strains. The mechanism involves disrupting mitochondrial functions essential for parasite survival .

Table 1: Antimalarial Activity Overview

Compound ClassTargetActivity LevelNotes
Cyclopropyl CarboxamidesCytochrome bModerateEffective against resistant strains
Piperazine DerivativesVariousVariablePotential for broad-spectrum efficacy

Antifungal Activity

The piperazine derivatives have also been explored for antifungal activity. Studies indicate that these compounds can disrupt fungal membranes or interfere with ergosterol biosynthesis, making them promising candidates against azole-resistant fungal strains. Time-kill studies demonstrate their effectiveness against various Candida and Aspergillus species .

Table 2: Antifungal Activity Summary

Compound ClassTargetActivity LevelNotes
Alkylated PiperazinesFungal membranesHighEffective against azole-resistant strains
Piperazine-Azole HybridsErgosterol biosynthesisModerateBroad-spectrum activity observed

Case Studies and Research Findings

  • Study on Antimalarial Efficacy :
    A study published in December 2024 examined the efficacy of cyclopropyl carboxamide derivatives against Plasmodium. The results indicated significant activity at low concentrations (IC50 around 50 nM) with minimal cytotoxicity to human cells. The study identified mutations in cytochrome b as a resistance mechanism in treated parasites .
  • Exploration of Antifungal Properties :
    Research conducted on alkylated piperazines revealed their potent antifungal effects with minimum inhibitory concentrations (MIC) significantly lower than those of traditional azoles. The study emphasized the need for further investigation into their mechanisms of action and potential clinical applications .
  • Pharmacological Applications :
    Patents related to pyrimidine derivatives suggest their use in treating diseases mediated by specific receptors such as CRTH2, indicating their relevance in inflammatory conditions and other therapeutic areas .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions between a pyrimidinyl-substituted piperazine precursor and a cyclopentylamino-oxoethyl carboxamide intermediate. Key steps include nucleophilic substitution (e.g., amide bond formation) and optimization of reaction parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and catalysts (e.g., HATU or EDC) .
  • Purification : Use column chromatography (silica gel, methanol/chloroform gradient) or recrystallization from ethanol/water mixtures to isolate the product. Purity should be confirmed via HPLC (≥98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • 1H/13C NMR : Confirm the presence of the cyclopentylamino group (δ 1.5–2.0 ppm for cyclopentyl protons) and pyrimidinyl aromatic signals (δ 8.3–8.9 ppm) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~416) .
  • FT-IR : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and piperazine ring vibrations .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

  • Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/water solution.
  • Data Collection : Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect reflections .
  • Refinement : Employ SHELXL for structure solution and refinement. Typical refinement parameters include R1 < 0.06 and wR2 < 0.23, with anisotropic displacement parameters for non-H atoms . Hydrogen bonding networks (e.g., N—H⋯O interactions) stabilize the lattice .

Q. What strategies address contradictions in reported biological activity data for structurally similar piperazine-carboxamides?

  • Data Harmonization : Cross-validate assays (e.g., enzymatic inhibition vs. cellular viability) to differentiate direct target engagement from off-target effects.
  • Structural Analogues : Compare substituent effects (e.g., pyrimidinyl vs. phenyl groups) on receptor binding using SAR studies .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to aggregate and normalize disparate datasets .

Q. How can molecular docking predict interactions between this compound and potential biological targets?

  • Target Selection : Prioritize receptors with known affinity for piperazine derivatives (e.g., dopamine D3 or serotonin receptors) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Key residues (e.g., Asp110 in D3 receptors) may form hydrogen bonds with the carboxamide group .
  • Validation : Compare docking scores (ΔG ~-9.0 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Q. What challenges arise during crystallographic refinement of carboxamide derivatives, and how are they mitigated?

  • Disorder Handling : Address positional disorder in the cyclopentyl group using PART instructions in SHELXL .
  • Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning, common in monoclinic systems (space group P21/c) .
  • Hydrogen Placement : Constrain H-atom positions using HFIX or AFIX commands, with isotropic displacement parameters tied to parent atoms .

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